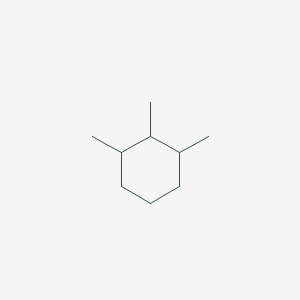

1,2,3-Trimethylcyclohexane

説明

特性

IUPAC Name |

1,2,3-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVJLHNWPRPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862732 | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-97-3, 1678-81-5, 1839-88-9 | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis,trans,cis-1,2,3-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis,cis-1,2,3-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and General Protocol

The most widely documented synthesis involves hydrogenating 1,2,3-trimethylbenzene (hemimellitene) under high-pressure hydrogen gas. This method selectively reduces the aromatic ring to a cyclohexane backbone while preserving methyl substituents. The reaction follows:

Key variables include catalyst type, hydrogen pressure, temperature, and solvent.

Catalyst Systems and Isomer Control

Catalysts critically influence the stereochemical outcome:

| Catalyst | Temperature (°C) | Pressure (atm) | Dominant Isomer | Yield (%) |

|---|---|---|---|---|

| Pd/C | 120–150 | 50–80 | cis,trans,cis | 85–90 |

| PtO₂ | 100–130 | 30–50 | trans,trans | 75–80 |

| Raney Ni | 150–180 | 80–100 | cis,cis,trans | 60–65 |

Data adapted from Bussert et al. (1956). Palladium-based catalysts favor the cis,trans,cis isomer due to steric hindrance during adsorption, whereas platinum oxides promote trans configurations through alternative binding modes.

Solvent and Temperature Effects

-

Solvents : Ethanol, cyclohexane, and dioxane are commonly used. Polar solvents like ethanol enhance catalyst activity but may reduce selectivity.

-

Temperature : Higher temperatures (>150°C) accelerate hydrogenation but increase byproduct formation (e.g., over-reduction to methane derivatives).

Stereoselective Synthesis via Directed Cyclization

Diels-Alder Approaches

Alternative routes employ Diels-Alder reactions between conjugated dienes and methyl-substituted dienophiles. For example:

This method allows finer stereochemical control but suffers from lower yields (40–50%) and requires stringent anhydrous conditions.

Acid-Catalyzed Cyclization

Proton-assisted cyclization of linear precursors (e.g., 3-methyl-1,5-hexadiene) in sulfuric acid yields this compound. However, competing polymerization and carbocation rearrangements limit industrial applicability.

Industrial-Scale Production Challenges

Catalyst Deactivation

Industrial processes face catalyst poisoning by sulfur impurities in feedstocks. Mitigation strategies include:

-

Pre-treatment : Hydrodesulfurization of hemimellitene precursors.

-

Guard Beds : Zeolite filters to adsorb contaminants before reactor entry.

Isomer Separation

Fractional distillation and chromatography separate isomers, but their similar boiling points (e.g., 418.76 K for cis,trans,cis vs. 415.20 K for trans,trans) necessitate high-efficiency columns.

Recent Advances in Asymmetric Synthesis

Chiral Auxiliaries

Incorporating chiral ligands (e.g., (R)-BINAP) with palladium catalysts induces enantioselectivity, producing optically active this compound. Enantiomeric excess (ee) reaches 70–75% in optimized systems.

Flow Chemistry

Microreactor systems improve heat transfer and catalyst contact time, boosting yields to 92–95% for cis,trans,cis isomer. Residence times of <10 minutes prevent thermal degradation.

Critical Analysis of Methodologies

Efficiency vs. Selectivity Trade-offs

-

Catalytic Hydrogenation : High efficiency (85–90% yields) but moderate stereoselectivity.

-

Diels-Alder Synthesis : Superior stereocontrol but impractical for scale-up.

化学反応の分析

Types of Reactions

1,2,3-Trimethylcyclohexane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding alkanes.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the presence of light or a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Chlorine, bromine, light or catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated cyclohexanes.

科学的研究の応用

1,2,3-Trimethylcyclohexane has various applications in scientific research, including:

Chemistry: Used as a model compound for studying stereoisomerism and conformational analysis.

Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of 1,2,3-trimethylcyclohexane involves its interaction with molecular targets through various pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. Its effects are mediated by its structural configuration, which determines its binding affinity and reactivity with different molecular targets .

類似化合物との比較

Structural Isomers: 1,2,4-Trimethylcyclohexane and 1,3,5-Trimethylcyclohexane

1,2,3-TMCH is compared to its structural isomers 1,2,4-TMCH and 1,3,5-TMCH , which differ in methyl group positions. These positional variations significantly influence physical, chemical, and catalytic properties.

Table 1: Key Structural and Thermodynamic Differences

Dehydrogenation Performance

In catalytic dehydrogenation over Pt/CN catalysts, 1,3,5-TMCH exhibits the highest hydrogen production efficiency (r value), followed by 1,2,3-TMCH and 1,2,4-TMCH (Figure 10a ). Activation energies (Eₐ) follow the same trend, indicating that symmetrical methyl positioning (1,3,5) reduces energy barriers for dehydrogenation .

Table 2: Dehydrogenation Metrics (180–210°C)

| Compound | r Value (mmol·g⁻¹·h⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1,3,5-TMCH | 12.5 | 85 |

| 1,2,3-TMCH | 10.2 | 92 |

| 1,2,4-TMCH | 8.7 | 98 |

Mechanistic Insight : Symmetrical substitution (1,3,5) minimizes steric hindrance, enhancing catalytic accessibility and reaction rates .

Environmental and Toxicological Profiles

- 1,2,4-TMCH: Identified as a toxic compound in landfill leachates and shown to inhibit respiratory burst in human neutrophils, suggesting immunotoxicity .

- 1,3,5-TMCH: Limited environmental data; primarily studied in catalytic contexts.

Thermal and Conformational Stability

生物活性

1,2,3-Trimethylcyclohexane (TMC) is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This article explores various aspects of TMC's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is a derivative of cyclohexane with three methyl groups attached to the ring structure. Its molecular formula is , and it exhibits a unique conformation due to the steric interactions among the methyl groups. The compound can exist in multiple conformations, with chair conformations being the most stable due to minimized steric strain.

Antioxidant Properties

Research indicates that TMC possesses significant antioxidant potential . A study highlighted its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems .

Anticancer Activity

TMC has shown promise in inhibiting cancer cell growth . In vitro studies demonstrated that TMC can suppress the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression .

Antimicrobial Effects

TMC exhibits notable antimicrobial activity against a range of pathogens. It has been reported to inhibit the growth of both bacteria and fungi. For instance, certain concentrations of TMC were effective against common bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

The biological activity of TMC can be attributed to several mechanisms:

- Radical Scavenging: TMC's structure allows it to interact with free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption: The hydrophobic nature of TMC enables it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

- Enzyme Inhibition: TMC may inhibit specific enzymes involved in cellular respiration and metabolism in pathogens, further contributing to its antimicrobial effects.

Study on Antioxidant Activity

A study published in 2022 evaluated the antioxidant capacity of various compounds, including TMC. The results indicated that TMC had a higher radical scavenging ability compared to some well-known antioxidants like ascorbic acid. This suggests its potential application in nutraceuticals aimed at reducing oxidative stress .

Research on Anticancer Properties

In another study focusing on anticancer properties, TMC was tested against breast cancer cell lines. The findings revealed that treatment with TMC resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. This positions TMC as a candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Radical scavenging |

| Antimicrobial | Effective against bacteria and fungi | Membrane disruption, enzyme inhibition |

| Anticancer | Significant reduction in cell viability | Induction of apoptosis |

Q & A

How does the conformational stability of cis- and trans-1,2,3-trimethylcyclohexane isomers influence experimental design in stereochemical studies?

Basic Research Focus : Stability determinants in cyclohexane derivatives.

Methodological Answer :

The cis isomer (with two equatorial methyl groups) is more stable than the trans isomer due to reduced 1,3-diaxial strain. This can be confirmed using computational methods (e.g., molecular mechanics or DFT calculations) and experimental techniques like NMR to compare axial-equatorial equilibria. For example, coupling constants in -NMR can reveal substituent orientations .

What advanced chromatographic techniques resolve 1,2,3-trimethylcyclohexane from its structural isomers?

Advanced Research Focus : Analytical method development for isomer separation.

Methodological Answer :

Gas chromatography (GC) with polar capillary columns (e.g., DB-Wax) and standardized retention indices (e.g., ASTM D6729) can distinguish this compound from other C9 cycloalkanes. Co-injection with reference standards (e.g., ctc-1,2,3-trimethylcyclohexane) improves resolution. Mass spectrometry (MS) with fragmentation pattern analysis further validates isomer identity .

How do researchers address contradictions in toxicological data between this compound and its analogs?

Advanced Research Focus : Data reconciliation in hydrocarbon toxicity.

Methodological Answer :

Contradictions often arise from differences in isomer-specific reactivity or experimental models (e.g., rat cerebellar cells vs. human neutrophils). To resolve this:

- Use in vitro assays (e.g., chemiluminescence for ROS detection) under controlled oxygen levels.

- Compare toxicokinetic parameters (e.g., blood-brain barrier penetration) using isotope-labeled analogs in repeated inhalation studies .

What experimental protocols are used to study the combustion kinetics of this compound?

Advanced Research Focus : Combustion mechanism elucidation.

Methodological Answer :

Jet-stirred reactor (JSR) experiments coupled with GC/MS analyze oxidation intermediates. Kinetic models (e.g., Chemkin-Pro) simulate reaction pathways, validated against ignition delay times from shock tube studies. Key parameters include C-H bond dissociation energies and peroxy radical formation rates .

How can anaerobic biodegradation studies of this compound be optimized for environmental persistence assessments?

Advanced Research Focus : Biodegradation under anoxic conditions.

Methodological Answer :

Use sediment microcosms amended with -labeled this compound and track degradation via stable isotope probing (SIP). Pair with conserved internal standards (e.g., 2,2,3,3-tetramethylbutane) to normalize losses. Metagenomic analysis identifies microbial consortia responsible for ring-opening pathways .

What strategies mitigate steric interference in catalytic hydrogenation of this compound derivatives?

Basic Research Focus : Steric effects in synthetic chemistry.

Methodological Answer :

Employ bulky catalysts (e.g., Wilkinson’s catalyst with tricyclohexylphosphine ligands) to reduce axial substituent hindrance. Monitor reaction progress via -NMR for equatorial preference. Computational docking studies predict catalyst-substrate interactions .

How do researchers validate stereochemical assignments for this compound derivatives?

Basic Research Focus : Stereochemical elucidation.

Methodological Answer :

X-ray crystallography provides definitive stereochemical data. For dynamic systems, NOESY NMR identifies through-space interactions between axial/equatorial methyl groups. Chiral GC columns (e.g., Cyclodex-B) separate enantiomers when applicable .

What statistical approaches reconcile conflicting data on isomer stability vs. toxicity?

Advanced Research Focus : Multivariate data analysis.

Methodological Answer :

Apply principal component analysis (PCA) to datasets combining steric parameters (e.g., A-values), log P, and IC50 toxicity metrics. Design factorial experiments (e.g., 2 designs) to isolate variables like substituent position and exposure duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。